molecular formula C6H12N2O2S B045600 N-(2-sulfanylethylcarbamoyl)propanamide CAS No. 111278-19-4

N-(2-sulfanylethylcarbamoyl)propanamide

Cat. No.: B045600
CAS No.: 111278-19-4
M. Wt: 176.24 g/mol
InChI Key: VPTXEJMUNDFZFF-UHFFFAOYSA-N
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Description

1-Propanoyl-3-(2-mercaptoethyl)urea is an organic compound with the molecular formula C6H12N2O2S This compound is characterized by the presence of a propanoyl group attached to a urea moiety, which is further linked to a mercaptoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanoyl-3-(2-mercaptoethyl)urea typically involves the reaction of propanoyl chloride with 2-mercaptoethylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which subsequently reacts with urea to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of 1-Propanoyl-3-(2-mercaptoethyl)urea may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

1-Propanoyl-3-(2-mercaptoethyl)urea undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group in the propanoyl moiety can be reduced to form alcohols.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids

    Reduction: Alcohols

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

1-Propanoyl-3-(2-mercaptoethyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive mercapto group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Propanoyl-3-(2-mercaptoethyl)urea involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the compound can interact with enzymes and receptors, modulating biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Acetyl-3-(2-mercaptoethyl)urea
  • 1-Butanoyl-3-(2-mercaptoethyl)urea
  • 1-Propanoyl-3-(2-mercaptoethyl)thiourea

Uniqueness

1-Propanoyl-3-(2-mercaptoethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry.

Properties

CAS No.

111278-19-4

Molecular Formula

C6H12N2O2S

Molecular Weight

176.24 g/mol

IUPAC Name

N-(2-sulfanylethylcarbamoyl)propanamide

InChI

InChI=1S/C6H12N2O2S/c1-2-5(9)8-6(10)7-3-4-11/h11H,2-4H2,1H3,(H2,7,8,9,10)

InChI Key

VPTXEJMUNDFZFF-UHFFFAOYSA-N

SMILES

CCC(=O)NC(=O)NCCS

Canonical SMILES

CCC(=O)NC(=O)NCCS

Synonyms

Propanamide, N-[[(2-mercaptoethyl)amino]carbonyl]-

Origin of Product

United States

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